molecular formula C12H23N B6311064 N-(2-Ethyl-1-hexen-1-yl)pyrrolidine CAS No. 58712-03-1

N-(2-Ethyl-1-hexen-1-yl)pyrrolidine

Cat. No.: B6311064
CAS No.: 58712-03-1
M. Wt: 181.32 g/mol
InChI Key: DFOYDYLXVVWRIJ-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Ethyl-1-hexen-1-yl)pyrrolidine is a pyrrolidine derivative characterized by a branched alkenyl substituent (2-ethyl-1-hexenyl) attached to the nitrogen atom of the pyrrolidine ring. Pyrrolidine, a five-membered saturated heterocycle with one nitrogen atom, is a versatile scaffold in medicinal chemistry and materials science due to its conformational flexibility and ability to participate in hydrogen bonding.

Properties

IUPAC Name

1-[(E)-2-ethylhex-1-enyl]pyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N/c1-3-5-8-12(4-2)11-13-9-6-7-10-13/h11H,3-10H2,1-2H3/b12-11+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFOYDYLXVVWRIJ-VAWYXSNFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=CN1CCCC1)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C(=C/N1CCCC1)/CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethyl-1-hexen-1-yl)pyrrolidine typically involves the reaction of pyrrolidine with 2-ethyl-1-hexenal under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve high efficiency and cost-effectiveness. The industrial production process may also include purification steps, such as distillation or crystallization, to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethyl-1-hexen-1-yl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., alkyl halides). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-oxides, while substitution reactions can produce a variety of N-substituted pyrrolidine derivatives.

Scientific Research Applications

N-(2-Ethyl-1-hexen-1-yl)pyrrolidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of various chemicals, including agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-Ethyl-1-hexen-1-yl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The exact pathways and molecular targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of N-(2-Ethyl-1-hexen-1-yl)pyrrolidine with structurally related pyrrolidine derivatives highlights key differences in substituents, applications, and regulatory status. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Substituent on Pyrrolidine Key Features Applications/Activity Regulatory Status
This compound 2-Ethyl-1-hexenyl Alkenyl chain with branching; moderate lipophilicity Hypothetical: Intermediate, agrochemicals Not regulated (inferred)
1-(1-Phenylcyclohexyl)-pyrrolidine (PCPy) 1-Phenylcyclohexyl Bulky aromatic/cyclohexyl group; psychoactive properties Controlled substance (hallucinogen) Schedule I (US)
N-(2-Chloroethyl)pyrrolidine HCl 2-Chloroethyl Electrophilic chloroethyl group; reactive intermediate Synthetic intermediate for pharmaceuticals Unregulated
N-(1-Phenylcyclohexyl)ethylamine (PCE) Ethylamine + phenylcyclohexyl Hybrid ethylamine/aromatic structure; psychoactive Controlled substance (dissociative anesthetic) Schedule I (US)

Key Findings from Comparative Analysis

Structural Impact on Bioactivity: The 2-ethyl-1-hexenyl group in the target compound lacks the aromatic or cyclohexyl motifs found in controlled analogs like PCPy and PCE, which are critical for binding to central nervous system receptors (e.g., NMDA antagonism) . This suggests that the target compound is less likely to exhibit psychoactive effects.

However, this remains speculative without experimental data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.